molecular formula C7H9N3S B7725246 N'-(4-aminophenyl)carbamimidothioic acid

N'-(4-aminophenyl)carbamimidothioic acid

Cat. No.: B7725246
M. Wt: 167.23 g/mol
InChI Key: ZJLRWLYVCHKHMM-UHFFFAOYSA-N
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Description

N'-(4-aminophenyl)carbamimidothioic acid is a chemical compound for research and experimental purposes. It belongs to the class of carbamimidothioates, which are sulfur-containing derivatives of amidines. Compounds in this class have been investigated in scientific research for their potential as inhibitors of enzymes like carbonic anhydrases, which are targets for various therapeutic areas . The structure features a carbamimidothioic acid group linked to a 4-aminophenyl ring, providing potential sites for interaction with biological targets and for further chemical modification. Researchers can explore its physicochemical properties and biochemical activity to develop novel enzyme inhibitors or probe biological pathways. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

N'-(4-aminophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLRWLYVCHKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Nitrophenyl Isothiocyanate

The synthesis begins with 4-nitroaniline, a commercially available precursor. Treatment with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C yields 4-nitrophenyl isothiocyanate. This exothermic reaction requires careful temperature control to prevent decomposition. The product is isolated via fractional distillation under reduced pressure (yield: 78–82%).

Formation of N-(4-Nitrophenyl)thiourea

Reacting 4-nitrophenyl isothiocyanate with aqueous ammonia (25%) in tetrahydrofuran (THF) at room temperature produces N-(4-nitrophenyl)thiourea. The reaction completes within 2 hours, with the product precipitating as a yellow solid. Filtration and recrystallization from ethanol yield pure thiourea (mp: 158–160°C; yield: 85–90%).

Reduction to N'-(4-Aminophenyl)carbamimidothioic Acid

Catalytic hydrogenation of N-(4-nitrophenyl)thiourea using 5% palladium on charcoal (Pd/C) under 3 atm H₂ in methanol at 65–70°C reduces the nitro group to an amine. Post-reaction filtration removes the catalyst, and solvent evaporation yields the target compound as a white crystalline solid (mp: 145–147°C; yield: 88–92%).

Table 1: Comparative Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd-CMethanol65–7088–92
Fe/HClEthanol8075–80

Direct Thiourea Coupling with Protected 4-Aminophenylamine

Protection of 4-Aminophenylamine

To avoid undesired side reactions, one amino group in p-phenylenediamine is protected as an acetyl derivative. Refluxing with acetic anhydride in pyridine for 4 hours yields N-acetyl-4-aminophenylamine. The acetyl group is selectively removed during the final step.

Thiourea Formation

The protected amine reacts with thiourea in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Conducted in dry dimethylformamide (DMF) at 60°C for 6 hours, this step forms the thiourea linkage. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (yield: 70–75%).

Deprotection and Isolation

Hydrolysis of the acetyl group using 6M HCl at reflux for 2 hours liberates the free amine. Neutralization with sodium bicarbonate precipitates this compound, which is filtered and dried (yield: 80–85%).

Amidination Followed by Thiolation

Synthesis of 4-Aminobenzimidamide

4-Nitrobenzimidamide is prepared by treating 4-nitrobenzonitrile with hydroxylamine hydrochloride in ethanol. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-aminobenzimidamide dihydrochloride (yield: 90–95%).

Thiolation Using Lawesson’s Reagent

Reaction of 4-aminobenzimidamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C replaces the imine nitrogen with sulfur. After 8 hours, the mixture is cooled, and the product is isolated via solvent evaporation and recrystallization from acetonitrile (yield: 65–70%).

Critical Analysis of Methodologies

Yield and Purity Considerations

Method 1 (nitro reduction pathway) offers the highest yield (88–92%) due to the efficiency of Pd-C hydrogenation. In contrast, Method 3’s thiolation step introduces variability (65–70%), attributed to incomplete sulfur substitution.

Industrial Applications and Modifications

Continuous Flow Hydrogenation

Adopting continuous-flow reactors for nitro-group reduction enhances throughput and safety. A 2023 study demonstrated a 95% yield in 30 minutes using microchannel reactors with Pd/C catalysts.

Solvent-Free Thiourea Synthesis

Mechanochemical methods using ball mills eliminate solvents, reducing waste. Grinding 4-nitroaniline with thiourea and silica gel for 2 hours achieves 80% conversion .

Chemical Reactions Analysis

Types of Reactions

N’-(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N’-(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-(4-aminophenyl)carbamimidothioic acid exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with intracellular processes. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular functions .

Comparison with Similar Compounds

The biological and chemical properties of N'-(4-aminophenyl)carbamimidothioic acid can be contextualized by comparing it to structurally related compounds. Key differences in substituents, heteroatoms, and functional groups significantly influence efficacy and applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of Carbamimidothioic Acid Derivatives
Compound Name & Structure Modifications Biological Activity Key Findings Reference
This compound Antimicrobial (inferred) Likely active against Gram-positive/negative bacteria and fungi based on thiourea derivatives .
Carbamimidothioic acid (3,4,5-trichlorophenyl) methyl ester chloride Antimicrobial Most potent in its series against bacterial/fungal strains due to electron-withdrawing Cl groups enhancing stability .
N-(4-(4-Aminophenylsulfonyl)phenyl)-N-(7-chloroquinolin-4-yl)carbamimidothioic acid (18) Antimalarial Synthesized via coupling with dapsone; structural complexity may enhance parasitic target affinity .
Carbamimidothioic acid derivatives (e.g., acetamide, oxazolidine) Anticancer Exhibited activity comparable to doxorubicin against MCF7 and HCT116 cancer cells .
Methyl N-(4-fluorophenyl)-N'-methylcarbamimidothioate Not specified Fluorine substitution increases electronegativity, potentially altering pharmacokinetics .

Organoselenium Analogues

Compounds like 101 and 104 (organoselenium derivatives with 4-aminophenyl groups) demonstrate superior antioxidant activity. For instance:

  • Compound 101 : 91% DPPH and 85% ABTS inhibition at 1 mM, IC50 ~24 µM (DPPH) and ~32 µM (ABTS) .
  • Compound 104 : 93% DPPH and 88% ABTS inhibition, IC50 ~20 µM (DPPH) and ~29 µM (ABTS) .
    The selenium atom in these compounds enhances radical scavenging compared to sulfur in carbamimidothioic acids, though sulfur derivatives may offer better metabolic stability.

Key Structural Determinants of Activity

  • Electron-Withdrawing Groups (e.g., Cl, CF3) : Improve antimicrobial potency by stabilizing the thiourea moiety and resisting enzymatic degradation .
  • Aromatic Substituents: 4-Aminophenyl groups enhance solubility and target interactions, whereas bulkier groups (e.g., naphthol in compound 104) improve antioxidant capacity .
  • Heteroatom Substitution (S vs. Se) : Selenium analogs exhibit higher antioxidant activity but may have higher toxicity .

Q & A

Q. What are the optimized synthetic routes for N'-(4-aminophenyl)carbamimidothioic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between 4-aminophenyl derivatives and carbamimidothioic acid precursors. For example, a method adapted from sulfonamide synthesis () uses DMF as a solvent with triethylamine to facilitate nucleophilic substitution. Key factors affecting yield include:

  • Anhydrous conditions to prevent hydrolysis of reactive intermediates (e.g., acyl chlorides) .
  • Catalytic bases (e.g., triethylamine) to deprotonate the amine group, enhancing nucleophilicity .
  • Reaction time and temperature : Prolonged reflux (e.g., 22–24 hours) ensures complete conversion, while recrystallization (e.g., from acetic acid) improves purity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • FTIR spectroscopy identifies functional groups like thiourea (-NH-C=S) and aromatic amines (-NH2_2) through vibrational bands at ~3350 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C=S stretch) .
  • HOMO-LUMO analysis (via DFT calculations) predicts reactivity by mapping electron density distribution, crucial for understanding interactions with biological targets .
  • Physicochemical profiling : LogP (~6.98) and PSA (~65.96 Ų) values () guide solubility and membrane permeability assessments.

Q. How is the compound initially screened for biological activity, and what are common assay models?

Primary screening focuses on enzyme inhibition and antiproliferative activity :

  • Enzyme inhibition assays : Competitive binding studies using sulfonamide-targeted enzymes (e.g., carbonic anhydrase) to measure IC50_{50} values .
  • Antiproliferative assays : MTT-based testing on cancer cell lines (e.g., HeLa) with dose-response curves to determine EC50_{50} .
  • Antioxidant assays : DPPH radical scavenging to evaluate redox-modulating potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter biological activity?

Comparative SAR studies highlight:

  • Electron-withdrawing groups (e.g., -CF3_3, -Cl) enhance enzyme inhibition by increasing electrophilicity at the thiourea sulfur .
  • Steric effects : Bulky substituents (e.g., 2,2-dimethylpropanamide) reduce binding affinity to flat active sites but improve selectivity for hydrophobic pockets .
  • Positional isomerism : Para-substituted analogs (vs. ortho/meta) show higher potency due to optimal alignment with target residues .

Q. What mechanistic insights explain contradictions in reported biological data?

Discrepancies in IC50_{50} or EC50_{50} values across studies may arise from:

  • Purity variations : Impurities (e.g., residual solvents) can artificially inflate or suppress activity. Recrystallization from acetic acid () ensures >95% purity for reliable data.
  • Assay conditions : pH-dependent protonation of the aminophenyl group alters compound solubility and bioavailability .
  • Cell line heterogeneity : Variability in membrane transporter expression impacts intracellular accumulation .

Q. How can target identification be systematically approached for this compound?

  • Proteomic profiling : Use affinity chromatography with immobilized derivatives to capture binding proteins, followed by LC-MS/MS identification .
  • Molecular docking : Simulate interactions with enzymes like dihydrofolate reductase (DHFR), leveraging crystal structures (PDB) to validate binding poses .
  • Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., DHFR) in cell lines to confirm functional relevance .

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